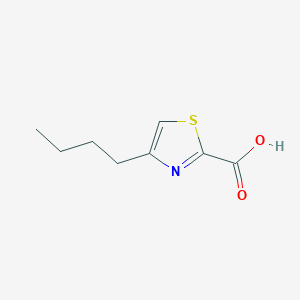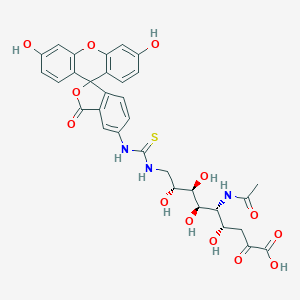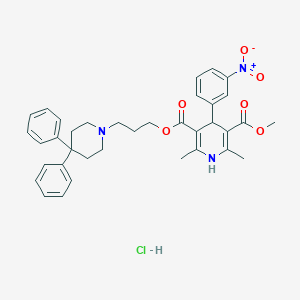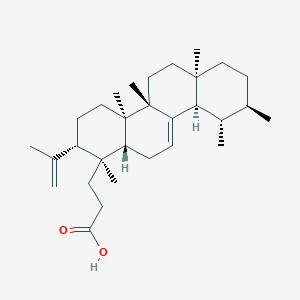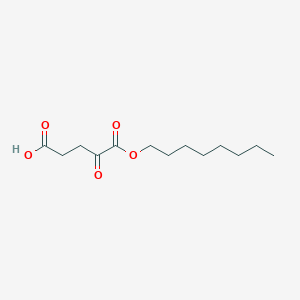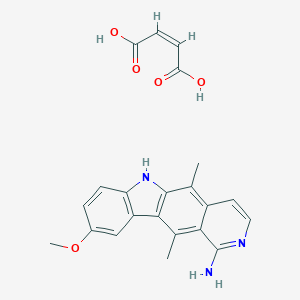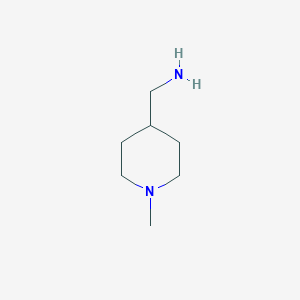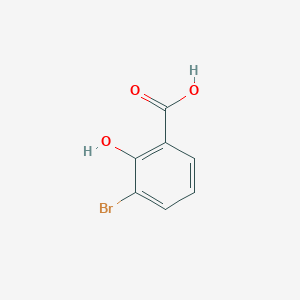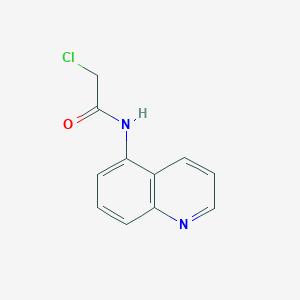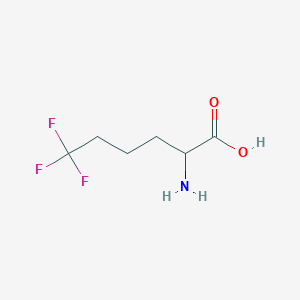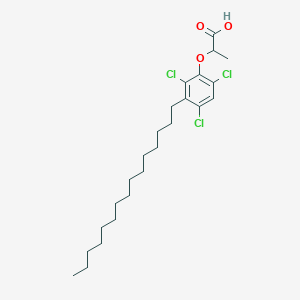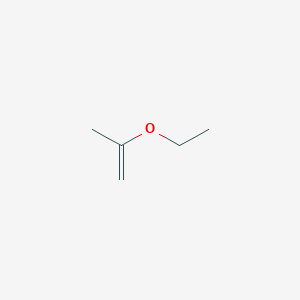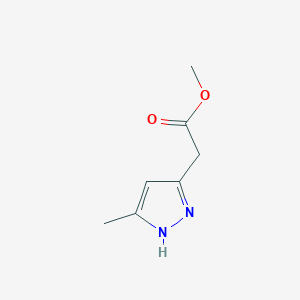
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at position 5 and an ester group at position 3. It is used in various fields, including medicinal chemistry and organic synthesis, due to its versatile chemical properties.
Mechanism of Action
Target of Action
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, also known as 1H-Pyrazole-3-acetic acid, 5-methyl-, methyl ester, primarily targets the Androgen Receptor (AR) . The AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .
Mode of Action
The compound interacts with its target, the Androgen Receptor, acting as an antagonist . An AR luciferase reporter assay revealed that some derivatives of this compound, such as compound 6f, act as potent AR antagonists . This means that these compounds can bind to the AR and inhibit its activity, thereby blocking the signaling pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AR signaling pathway . This pathway is often reactivated in prostate cancer cells, leading to disease progression . By acting as an antagonist to the AR, this compound can inhibit the reactivation of the AR signaling pathway, thereby potentially slowing the progression of prostate cancer .
Pharmacokinetics
Related compounds have been found to be rapidly metabolized by human liver microsomes This suggests that the compound may also be rapidly metabolized, which could impact its bioavailability and efficacy
Result of Action
The result of the compound’s action is the inhibition of the AR signaling pathway, which can lead to a decrease in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells (a type of prostate cancer cell) than Bicalutamide, a commonly used drug for prostate cancer .
Biochemical Analysis
Biochemical Properties
It has been found that some pyrazole derivatives can interact with androgen receptors, suggesting that Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate might have similar interactions .
Cellular Effects
Related compounds have been shown to have anti-proliferative activity against certain cell lines .
Molecular Mechanism
Related compounds have been shown to act as antagonists of the androgen receptor, suggesting a potential mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Methyl 2-(5-methyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: 2-(5-methyl-1H-pyrazol-3-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
- Methyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
- Methyl 2-(5-phenyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate
Uniqueness: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at position 5 and the ester group at position 3 provides distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOBTOSWLVLRRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
